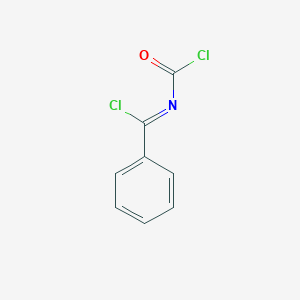

(Z)-N-Carbonochloridoylbenzenecarboximidoyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-N-Carbonochloridoylbenzenecarboximidoyl chloride is an organic compound characterized by the presence of both carbonochloridoyl and benzenecarboximidoyl functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-Carbonochloridoylbenzenecarboximidoyl chloride typically involves the reaction of benzenecarboximidoyl chloride with phosgene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent the hydrolysis of the reactive intermediates. The reaction conditions often include low temperatures and the use of a solvent such as dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are crucial due to the use of toxic reagents like phosgene.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-N-Carbonochloridoylbenzenecarboximidoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can react with nucleophiles, leading to the substitution of the chloride group.

Hydrolysis: In the presence of water, the compound hydrolyzes to form benzenecarboximidoyl acid and hydrochloric acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles include amines and alcohols.

Solvents: Dichloromethane and tetrahydrofuran are frequently used solvents.

Catalysts: Zinc chloride can be used as a catalyst in some reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Z)-N-Carbonochloridoylbenzenecarboximidoyl chloride is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology and Medicine

The compound has potential applications in medicinal chemistry for the development of new drugs. Its reactivity allows for the modification of biologically active molecules, enhancing their therapeutic properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers.

Wirkmechanismus

The mechanism of action of (Z)-N-Carbonochloridoylbenzenecarboximidoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbon atom is susceptible to attack by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to modify and create new molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzyl chloroformate: Similar in structure but used primarily for protecting amine groups in organic synthesis.

Phosgene: A related compound used in the synthesis of carbonochloridoyl derivatives.

Uniqueness

(Z)-N-Carbonochloridoylbenzenecarboximidoyl chloride is unique due to its dual functional groups, which provide a combination of reactivity and stability. This makes it a versatile intermediate in organic synthesis, distinguishing it from other similar compounds.

Biologische Aktivität

(Z)-N-Carbonochloridoylbenzenecarboximidoyl chloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse sources.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzenecarboximidoyl chloride with carbonochloridic acid under controlled conditions. This process allows for the formation of the desired compound while ensuring that the structural integrity and functional groups are preserved.

Biological Activity

1. Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that various N-substituted derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds synthesized from related structures have been tested against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, showing varying degrees of effectiveness .

2. Antifungal Activity

While the antibacterial properties are notable, antifungal activity appears to be less pronounced in related compounds. In several studies, synthesized derivatives were found to lack significant antifungal effects against common fungal strains. This suggests a selective efficacy where these compounds may be more suited for bacterial infections rather than fungal ones .

3. Mechanism of Action

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the carbonochlorido group may enhance the compound's ability to penetrate microbial cell walls, leading to increased antimicrobial activity. Further research is required to elucidate the precise biochemical pathways involved.

Case Studies

Case Study 1: Antibacterial Screening

A study conducted on a series of N-substituted chloroacetyl derivatives, which included structural analogs of this compound, revealed promising antibacterial activity. The compounds were screened against four bacterial strains, with results indicating moderate to good antibacterial efficacy. The study highlighted the potential for further development of these compounds as therapeutic agents in treating bacterial infections .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 4a | Staphylococcus aureus | Moderate |

| 4b | Bacillus subtilis | Good |

| 4c | Pseudomonas aeruginosa | Moderate |

| 4d | Escherichia coli | Low |

Case Study 2: Structure-Activity Relationship (SAR) Analysis

In another research effort focused on SAR analysis, various derivatives of benzenecarboximidoyl chlorides were synthesized and evaluated for their biological activities. The findings suggested that modifications to the imidoyl group significantly influenced both antibacterial and antifungal activities. This underscores the importance of structural variations in enhancing biological efficacy .

Eigenschaften

IUPAC Name |

(Z)-N-carbonochloridoylbenzenecarboximidoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c9-7(11-8(10)12)6-4-2-1-3-5-6/h1-5H/b11-7- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZOGZKXUFZFEW-XFFZJAGNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NC(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/C(=O)Cl)/Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.